molecular formula C15H16N2O4S2 B14158607 Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate CAS No. 489397-50-4

Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

Cat. No.: B14158607
CAS No.: 489397-50-4
M. Wt: 352.4 g/mol
InChI Key: GNKFOBBYKBZUOF-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a methoxybenzoyl group, and an ethyl ester group. It is primarily used in scientific research due to its potential therapeutic applications and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoyl chloride with ethyl 3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often used to control reaction conditions precisely, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring and the methoxybenzoyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-ethoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
  • Methyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
  • Ethyl 4-[(4-methylbenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

CAS No.

489397-50-4

Molecular Formula

C15H16N2O4S2

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H16N2O4S2/c1-4-21-14(19)11-12(17(2)15(22)23-11)16-13(18)9-5-7-10(20-3)8-6-9/h5-8H,4H2,1-3H3,(H,16,18)

InChI Key

GNKFOBBYKBZUOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C)NC(=O)C2=CC=C(C=C2)OC

solubility

9.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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